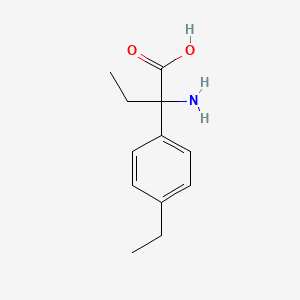![molecular formula C17H26INO3 B13561056 Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)
Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-({3-iodobicyclo[111]pentan-1-yl}methyl)-5-oxa-2-azaspiro[34]octane-2-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bicyclo[1.1.1]pentane core, followed by functionalization to introduce the iodide and other substituents. Reaction conditions may vary, but common methods include:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through or other ring-closing techniques.
Introduction of the iodide group: This step often involves halogenation reactions using reagents such as iodine or iodoform.
Final assembly: The final steps involve coupling the iodinated bicyclo[1.1.1]pentane with other molecular fragments under conditions that may include the use of catalysts and protecting groups to ensure selectivity and yield.
Análisis De Reacciones Químicas
Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The iodide group can be replaced by other nucleophiles under suitable conditions, leading to a variety of derivatives.
Oxidation and reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its reactivity and properties.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Materials science: The compound can be used in the synthesis of novel materials with unique properties, such as high stability or specific electronic characteristics.
Biological studies: The compound can be used as a probe or a building block in the study of biological systems, helping to elucidate mechanisms of action or interactions at the molecular level.
Mecanismo De Acción
The mechanism by which Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: This compound shares the bicyclo[1.1.1]pentane core but differs in its functional groups, leading to different reactivity and applications.
Tert-butyl (3-ethynylbicyclo[1.1.1]pentan-1-yl)carbamate: Another related compound with an ethynyl group, which can participate in different types of chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H26INO3 |
|---|---|
Peso molecular |
419.3 g/mol |
Nombre IUPAC |
tert-butyl 6-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C17H26INO3/c1-14(2,3)22-13(20)19-10-17(11-19)5-4-12(21-17)6-15-7-16(18,8-15)9-15/h12H,4-11H2,1-3H3 |
Clave InChI |
GBSVTAAUWUYVCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CC34CC(C3)(C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


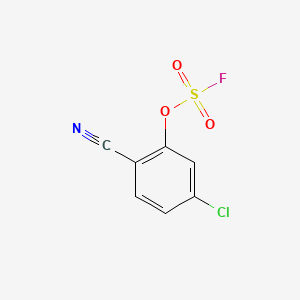


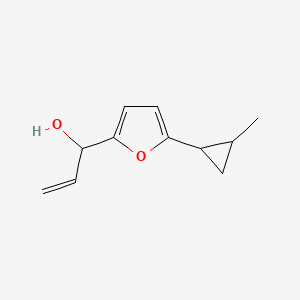
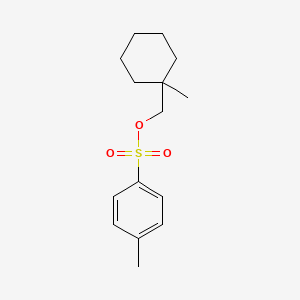

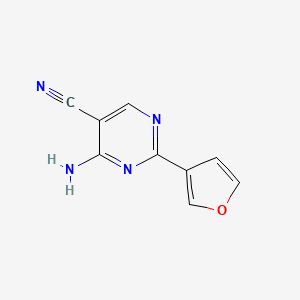
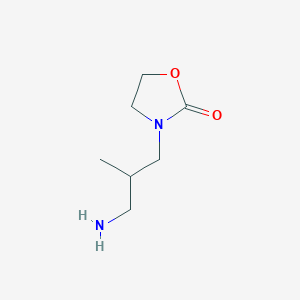
![rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol](/img/structure/B13561014.png)
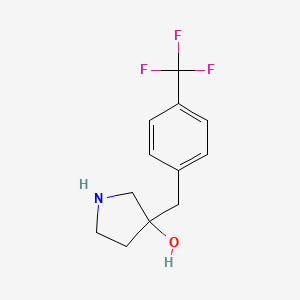
![2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13561016.png)
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13561029.png)

